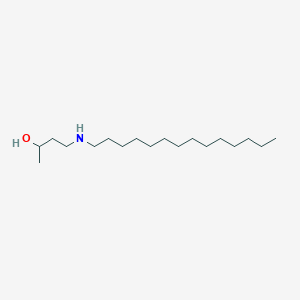

4-(Tetradecylamino)butan-2-ol

Description

The exact mass of the compound N-Myristyl-3-hydroxybutylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

143-26-0 |

|---|---|

Molecular Formula |

C18H39NO |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

4-(tetradecylamino)butan-2-ol |

InChI |

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3 |

InChI Key |

UGXJCRVJODURNQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNCCC(C)O |

Canonical SMILES |

CCCCCCCCCCCCCCNCCC(C)O |

Other CAS No. |

143-26-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Tetradecylamino)butan-2-ol (CAS: 143-26-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Tetradecylamino)butan-2-ol, a long-chain amino alcohol, represents a class of molecules with significant, yet underexplored, therapeutic potential. While specific research on this particular compound is limited, the broader family of long-chain and β-amino alcohols has demonstrated a range of biological activities, including potent anti-inflammatory effects through the modulation of Toll-like receptor 4 (TLR4) signaling, as well as antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and extrapolates its potential biological activities based on structurally related compounds. Detailed experimental protocols for investigating these potential activities are also presented to facilitate further research and drug development efforts in this area.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological activity.

| Property | Value | Reference(s) |

| CAS Number | 143-26-0 | [1] |

| Molecular Formula | C18H39NO | [1] |

| Molecular Weight | 285.51 g/mol | [1] |

| Density | 0.859 g/cm³ | |

| Boiling Point | 391.4 °C at 760 mmHg | |

| Flash Point | 26.2 °C | |

| Vapor Pressure | 9.56E-08 mmHg at 25°C | |

| LogP (calculated) | 5.43890 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 16 |

Potential Biological Activities and Signaling Pathways

Based on structure-activity relationship studies of analogous long-chain amino alcohols, this compound is hypothesized to exhibit several key biological activities.

Anti-Inflammatory Activity via TLR4 Antagonism

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.[2] Overactivation of this pathway is implicated in various inflammatory diseases.[3] β-amino alcohol derivatives have been identified as inhibitors of the TLR4 signaling pathway.[2] The long tetradecyl (C14) alkyl chain in this compound is a critical structural feature. Studies on synthetic TLR4 antagonists have shown that the length of the fatty acid chains significantly influences their activity, with C10, C12, and C14 chains often demonstrating potent antagonist effects.[4]

The proposed mechanism of action involves the binding of the amino alcohol to the MD-2 co-receptor, which is associated with TLR4. This binding competitively inhibits the interaction of LPS with the TLR4/MD-2 complex, thereby blocking downstream signaling.

Antimicrobial and Antifungal Activity

Amino alcohols, particularly those with long alkyl chains, are known to possess antimicrobial and antifungal properties.[5] The amphiphilic nature of this compound, with its long hydrophobic tetradecyl tail and a polar amino alcohol head, suggests it may interact with and disrupt microbial cell membranes. This mechanism is common for many antimicrobial peptides and synthetic mimics.

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

Synthesis of 4-(Alkylamino)butan-2-ol Derivatives

A general method for the synthesis of N-alkyl amino alcohols involves the direct N-alkylation of an amino alcohol with an alcohol or alkyl halide.[6][7]

Workflow for Synthesis and Purification:

In Vitro TLR4 Antagonist Activity Assay

This protocol is designed to assess the ability of this compound to inhibit LPS-induced inflammation in a cell-based assay.[8]

-

Cell Culture:

-

Culture a suitable cell line expressing TLR4, such as human monocytic THP-1 cells or a reporter cell line like HEK-Blue™ hTLR4.

-

Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL).

-

Incubate for a specified period (e.g., 18-24 hours).

-

-

Quantification of Inflammatory Response:

-

For THP-1 cells, measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell supernatant using an ELISA kit.

-

For reporter cell lines, measure the activity of the secreted reporter protein (e.g., secreted embryonic alkaline phosphatase - SEAP) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the LPS-induced response for each concentration of the test compound.

-

Determine the IC50 value (the concentration at which 50% of the maximal response is inhibited) by plotting the percentage of inhibition against the log of the compound concentration.

-

Antimicrobial and Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) can be determined using broth microdilution methods.[9][10][11]

-

Preparation of Inoculum:

-

Grow the selected bacterial or fungal strains overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Broth Microdilution Assay:

-

Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Add the standardized inoculum to each well.

-

Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Determination of MBC/MFC:

-

Subculture a small aliquot from the wells with no visible growth onto agar plates.

-

Incubate the plates until growth is visible in the control culture.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Conclusion

This compound belongs to a promising class of long-chain amino alcohols with potential therapeutic applications as an anti-inflammatory, antimicrobial, and antifungal agent. Its structural features, particularly the C14 alkyl chain, suggest a strong likelihood of TLR4 antagonistic activity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties. Further research into this and related molecules is warranted to fully elucidate their therapeutic potential and mechanism of action for the development of novel drugs.

References

- 1. This compound | 143-26-0 [amp.chemicalbook.com]

- 2. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship in Monosaccharide-Based Toll-Like Receptor 4 (TLR4) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(Tetradecylamino)butan-2-ol: Molecular Structure, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge regarding the chemical entity 4-(Tetradecylamino)butan-2-ol. The document details its molecular structure, proposes a viable synthetic route based on established chemical principles, and explores potential areas of biological significance by drawing parallels with structurally related molecules. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide serves as a foundational resource to stimulate further research and development.

Molecular Structure and Physicochemical Properties

This compound is a secondary amino alcohol characterized by a 14-carbon alkyl chain (tetradecyl group) attached to the nitrogen atom of 4-aminobutan-2-ol. The presence of a hydroxyl group and a secondary amine imparts both hydrophilic and lipophilic characteristics to the molecule, suggesting potential surfactant properties.

Molecular Formula: C₁₈H₃₉NO[1]

Molecular Weight: 285.51 g/mol [1]

CAS Number: 143-26-0[1]

Structure:

A summary of the available and unavailable physicochemical data is presented in Table 1. The lack of experimental data highlights a significant gap in the current understanding of this molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₉NO | [1] |

| Molecular Weight | 285.51 g/mol | [1] |

| CAS Number | 143-26-0 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available | |

| Spectroscopic Data | Data not available |

Proposed Synthesis Protocol: Reductive Amination

A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of 4-aminobutan-2-ol with myristaldehyde (tetradecanal). This one-pot reaction involves the formation of a Schiff base intermediate, which is subsequently reduced in situ to the desired secondary amine.

Materials and Reagents

-

4-Aminobutan-2-ol

-

Myristaldehyde (Tetradecanal)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Glacial Acetic Acid (optional, as catalyst)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobutan-2-ol (1.0 equivalent) and myristaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane or methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of glacial acetic acid can be added to promote this step, particularly if a ketone were used as the carbonyl source.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural class of long-chain N-alkylated amino alcohols and related N-acylethanolamines has been the subject of considerable research. These molecules are known to play roles in various physiological processes.

-

Surfactant Properties and Antimicrobial Activity: The amphiphilic nature of long-chain N-alkylated amino alcohols suggests they may act as surfactants. Some cationic surfactants with long alkyl chains have demonstrated antimicrobial activity against pathogenic bacteria and fungi.

-

Anti-inflammatory Effects: Certain N-acylethanolamines, which share a similar long-chain fatty acyl and ethanolamine motif, are known to possess anti-inflammatory properties. For instance, palmitoylethanolamide and oleoylethanolamide exert their effects through receptors like peroxisome proliferator-activated receptor α (PPARα). Derivatives of docosahexaenoic acid (DHA) and ethanolamine have also been investigated as potential anti-inflammatory agents that target the Nur77 receptor and inhibit the NF-κB signaling pathway.

Given these precedents, it is plausible that this compound could exhibit biological activities. Further investigation is warranted to explore its potential as an antimicrobial or anti-inflammatory agent.

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential applications stemming from its amphiphilic nature. This guide has outlined its molecular structure and proposed a robust synthetic protocol via reductive amination. The significant lack of experimental data on its physicochemical properties and biological activities represents a clear opportunity for future research. Key areas for investigation include:

-

Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic characterization of the compound.

-

Physicochemical Profiling: Experimental determination of key properties such as melting point, boiling point, and solubility.

-

Biological Screening: Evaluation of its antimicrobial and anti-inflammatory properties through in vitro and in vivo assays.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying signaling pathways.

The information presented herein provides a solid foundation for researchers to begin exploring the chemical and biological landscape of this compound and its potential contributions to materials science and drug discovery.

References

The Dual-Edged Sword: A Technical Guide to 4-(Tetradecylamino)butan-2-ol as a Prototypical Cationic Amphiphilic Drug

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core principles of cationic amphiphilic drugs (CADs), a significant class of compounds with profound effects on cellular physiology. While specific experimental data for 4-(Tetradecylamino)butan-2-ol is not extensively available in public literature, its chemical structure—a long hydrophobic tetradecyl chain coupled with a hydrophilic amino-alcohol moiety—positions it as a quintessential example of a CAD. This document, therefore, uses this compound as a structural archetype to explore the well-documented characteristics and mechanisms of the broader CAD class.

Physicochemical Properties of Cationic Amphiphilic Drugs

The biological activity of CADs is intrinsically linked to their physicochemical properties. These compounds typically consist of a hydrophobic ring structure or an aliphatic chain and a hydrophilic side chain containing a charged cationic amine group.[1] This amphiphilic nature governs their interaction with biological membranes and their subcellular localization.

| Property | Description | Implication for Biological Activity |

| Lipophilicity (Log P) | The partitioning coefficient of a compound between an oily and an aqueous phase. High Log P indicates greater lipid solubility. | Higher lipophilicity generally leads to greater accumulation in cellular membranes and lysosomes.[2] |

| pKa | The acid dissociation constant, which indicates the strength of an acid. For the amine group in CADs, this determines the extent of protonation at a given pH. | The pKa of the ionizable amine is crucial for lysosomotropism. A pKa that allows the drug to be largely uncharged at physiological pH (7.4) but protonated in the acidic environment of the lysosome (pH 4.5-5.0) facilitates trapping.[3] |

| Amphiphilicity | The presence of both hydrophobic and hydrophilic regions within the same molecule. | This property drives the insertion of CADs into the lipid bilayers of cellular and organellar membranes, potentially disrupting their structure and function.[4] |

Mechanism of Action: Lysosomotropism and Its Consequences

A hallmark of CADs is their tendency to accumulate in lysosomes, a phenomenon known as lysosomotropism.[2] This process is driven by the pH gradient between the cytosol and the acidic lumen of the lysosome.

Figure 1: The process of lysosomal trapping of a cationic amphiphilic drug.

The accumulation of CADs within lysosomes can lead to several downstream cellular effects, including the induction of phospholipidosis.

Drug-Induced Phospholipidosis

Phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of intracellular phospholipids.[4] This condition is a well-documented side effect of many CADs.[1][5] The primary mechanism is believed to be the inhibition of lysosomal phospholipase activity by the accumulated drug.[6]

Figure 2: Inhibition of lysosomal phospholipase A2 by CADs, leading to phospholipidosis.

The accumulation of phospholipids often results in the formation of concentric lamellar bodies within the lysosomes, which are observable by transmission electron microscopy.[4]

Experimental Protocols for Assessing Phospholipidosis

A key aspect of preclinical drug development is the assessment of a compound's potential to induce phospholipidosis. Below is a generalized workflow for such an investigation.

In Vitro Screening for Phospholipidosis

Objective: To determine if a test compound, such as this compound, induces phospholipid accumulation in a cell-based assay.

Methodology:

-

Cell Culture: HeLa cells or other suitable cell lines are cultured in appropriate media.

-

Compound Treatment: Cells are incubated with varying concentrations of the test CAD for a specified period (e.g., 24-72 hours). A known inducer of phospholipidosis (e.g., amiodarone) and a vehicle control are included.

-

Fluorescent Probe Staining: A fluorescently labeled phospholipid or a dye that specifically stains accumulated phospholipids (e.g., NBD-PE) is added to the culture medium.

-

Imaging and Quantification: Cells are imaged using fluorescence microscopy. The fluorescence intensity per cell is quantified to measure the extent of phospholipid accumulation.

-

Confirmation by Electron Microscopy: For confirmation, treated cells can be fixed, sectioned, and examined by transmission electron microscopy (TEM) for the presence of lamellar bodies.

Figure 3: A generalized experimental workflow for screening compounds for phospholipidosis induction.

Therapeutic Implications and Future Directions

The ability of CADs to accumulate in lysosomes and disrupt their function is a double-edged sword. While phospholipidosis is generally considered an adverse effect in drug development, the lysosomotropic properties of these compounds are being explored for therapeutic benefit, particularly in oncology.[7][8] By inducing lysosomal membrane permeabilization (LMP), certain CADs can trigger cancer cell death.[7]

The study of compounds like this compound and other novel CADs is crucial for understanding the structure-activity relationships that govern their lysosomotropic and cytotoxic effects. Future research should focus on designing CADs that selectively target cancer cell lysosomes while minimizing the induction of phospholipidosis in healthy tissues. This could lead to the development of a new generation of lysosome-targeting anticancer drugs.

References

- 1. Cationic amphiphilic drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of the lysosomotropic character of cationic amphiphilic drugs using the fluorescent basic amine Red DND-99 [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Drug-induced phospholipidosis: are there functional consequences? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 4-(Tetradecylamino)butan-2-ol: A Review of Currently Available Information

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the specific mechanism of action of 4-(Tetradecylamino)butan-2-ol remains elusive. This in-depth technical guide candidly addresses the current knowledge gap surrounding this long-chain alkylamine derivative, highlighting the absence of published research on its biological activity, signaling pathways, and quantitative data.

At present, there are no publicly accessible studies that would allow for a thorough analysis of the pharmacological or biological effects of this compound. Searches for this specific compound, as well as its close structural analogs, have not yielded any significant findings related to its mechanism of action. While the broader class of alkylamine derivatives encompasses a wide range of biologically active molecules with diverse mechanisms, it is not scientifically sound to extrapolate these actions to the specific structure of this compound without direct experimental evidence.

General classes of long-chain alkylamines have been investigated for various applications, including their use as surfactants and in the formation of lipid nanoparticles for drug delivery. However, this information does not shed light on a specific pharmacological mechanism of action for the compound .

Due to the lack of available data, this report cannot fulfill the initial request for a detailed technical guide including quantitative data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not yet characterized the biological profile of this compound in the published literature.

This report serves to inform researchers, scientists, and drug development professionals that this compound represents a novel and uncharacterized chemical entity. Its biological effects and potential therapeutic applications, if any, remain to be determined through future scientific investigation.

Further research, including initial in vitro screening and subsequent in vivo studies, would be necessary to elucidate the mechanism of action, identify potential molecular targets, and characterize the overall pharmacological profile of this compound. Without such foundational research, any discussion of its mechanism would be purely speculative.

An In-Depth Technical Guide on the Induction of Phospholipidosis by 4-(Tetradecylamino)butan-2-ol and Other Cationic Amphiphilic Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Drug-Induced Phospholipidosis

Phospholipidosis is a condition defined by the excessive accumulation of phospholipids within the lysosomes of cells.[1] This accumulation results in the formation of concentric membrane layers, often referred to as "lamellar bodies" or "myeloid bodies," which are the ultrastructural hallmark of the condition.[2] DIPL can affect various tissues and organs, with the liver, lungs, kidneys, and heart being commonly reported sites.[3] Although not always associated with overt toxicity, the induction of phospholipidosis is considered an adverse effect in drug development and is a concern for regulatory agencies.[3]

The primary class of drugs responsible for DIPL are cationic amphiphilic drugs (CADs).[4] These molecules share two key physicochemical properties: a hydrophobic ring or aliphatic structure and a hydrophilic side chain containing a protonatable amine group.[4] This amphiphilic nature allows them to interact with and traverse cellular membranes, while the cationic charge facilitates their accumulation in the acidic environment of lysosomes.

Mechanisms of Phospholipidosis Induction by Cationic Amphiphilic Drugs

The precise mechanisms by which CADs induce phospholipidosis are multifaceted and not fully elucidated. However, two primary hypotheses have been proposed:

-

Direct Inhibition of Lysosomal Phospholipases: The most widely accepted mechanism is the direct inhibition of lysosomal phospholipase activity.[1] CADs, after accumulating in lysosomes, are thought to bind to the negatively charged surfaces of intralysosomal vesicles, which are the primary sites of phospholipid degradation.[5] This binding can interfere with the activity of lysosomal phospholipases, such as phospholipase A1 and A2, which are responsible for the catabolism of phospholipids.[6] The inhibition of these enzymes leads to a backlog of undigested phospholipids, resulting in their accumulation.[6]

-

Formation of Drug-Phospholipid Complexes: An alternative, though not mutually exclusive, hypothesis suggests that CADs form complexes with phospholipids.[1] These drug-lipid complexes may be resistant to degradation by lysosomal phospholipases, leading to their accumulation within the lysosome.[1]

It is likely that both mechanisms contribute to the development of DIPL, with the relative importance of each varying depending on the specific drug and cell type.

Quantitative Assessment of Phospholipidosis Induction

The potential of a compound to induce phospholipidosis is typically assessed using in vitro cell-based assays. These assays provide quantitative data, such as the half-maximal effective concentration (EC50), which allows for the ranking and comparison of different compounds. The following table summarizes representative EC50 values for phospholipidosis induction by several well-known cationic amphiphilic drugs in the human hepatoma cell line, HepG2.

| Compound | Cell Line | Assay Method | EC50 (µM) | Reference |

| Amiodarone | HepG2 | LipidTOX Red | 4.96 | [2] |

| Propranolol | HepG2 | LipidTOX Red | ~9.5 | [7] |

| Chlorpromazine | HepG2 | LipidTOX Red | Not Reported | [2] |

| Desipramine | HepG2 | LipidTOX Red | Not Reported | [2] |

| Clomipramine | HepG2 | LipidTOX Red | Not Reported | [2] |

| Amitriptyline | HepG2 | LipidTOX Red | Not Reported | [2] |

| Tamoxifen | H4 | LipidTOX Green | <2.5 | [8] |

Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. These values should be considered as indicative of the phospholipidosis-inducing potential of the respective compounds.

Experimental Protocols

A thorough assessment of DIPL involves a combination of in vitro screening assays and confirmatory methods like transmission electron microscopy.

In Vitro Phospholipidosis Assay using Fluorescent Dyes (LipidTOX™)

This high-content screening assay provides a quantitative measure of phospholipid accumulation in cultured cells.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Collagen-coated 96-well or 1536-well plates

-

Test compound (e.g., 4-(tetradecylamino)butan-2-ol) and positive control (e.g., Amiodarone)

-

HCS LipidTOX™ Red Phospholipidosis Detection Reagent

-

Hoechst 33342 nuclear stain

-

Formaldehyde solution (e.g., 4% in PBS)

-

Phosphate-buffered saline (PBS)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HepG2 cells into collagen-coated microplates at an optimized density (e.g., 900 cells/well for a 1536-well plate) and allow them to attach for at least 4 hours in a humidified incubator at 37°C and 5% CO2.[7]

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in cell culture medium. Add the compound solutions to the cells.

-

Staining: Add the LipidTOX™ Red reagent (typically at a 1:500 or 1:1000 dilution) to the wells containing the cells and compound.[7][9]

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO2.[2][10]

-

Fixation and Nuclear Staining: After incubation, fix the cells with a formaldehyde solution containing Hoechst 33342 for 15-30 minutes at room temperature.[2]

-

Washing: Gently wash the cells with PBS to remove the fixative and excess stain.[2]

-

Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the LipidTOX™ Red (e.g., Texas Red channel) and Hoechst 33342 (e.g., DAPI channel) dyes.[7]

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity of the LipidTOX™ Red signal within the cytoplasm of the cells, normalized to the cell number (determined by nuclear count).[7]

Transmission Electron Microscopy (TEM)

TEM is the gold standard for the definitive confirmation of phospholipidosis, as it allows for the direct visualization of multilamellar bodies.[2]

Materials:

-

Cultured cells or tissue samples

-

EM fixative solution (e.g., 2% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer)[11]

-

Osmium tetroxide solution

-

Uranyl acetate solution

-

Lead citrate solution

-

Ethanol series for dehydration

-

Epoxy resin for embedding

-

Ultramicrotome

-

Transmission electron microscope

Procedure:

-

Fixation: Fix the cell or tissue samples in EM fixative solution for at least 1 hour at room temperature.[2]

-

Post-fixation: Post-fix the samples in osmium tetroxide for 1 hour.[2]

-

En Bloc Staining: Stain the samples with uranyl acetate.[2]

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 35%, 50%, 70%, 95%, 100%).[2]

-

Infiltration and Embedding: Infiltrate the samples with epoxy resin and polymerize at 60°C for 48-72 hours.[2][11]

-

Sectioning: Cut ultrathin sections (approximately 70 nm) using an ultramicrotome.[2]

-

Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.[11]

-

Imaging: Examine the sections using a transmission electron microscope and capture images of cells to identify the presence of multilamellar bodies within lysosomes.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of DIPL and a typical experimental workflow for its assessment.

Caption: Proposed mechanism of cationic amphiphilic drug-induced phospholipidosis.

Caption: Experimental workflow for assessing phospholipidosis-inducing potential.

Conclusion

The induction of phospholipidosis is a significant consideration in the safety assessment of new drug candidates. Cationic amphiphilic drugs, such as "this compound," are particularly prone to causing this effect due to their physicochemical properties that lead to their accumulation in lysosomes and subsequent interference with phospholipid metabolism. A combination of high-throughput in vitro screening assays and confirmatory electron microscopy provides a robust strategy for identifying and characterizing the phospholipidosis-inducing potential of novel compounds. Understanding the underlying mechanisms and employing appropriate experimental models are crucial for mitigating the risk of DIPL in drug development.

References

- 1. Effect of gentamicin on lipid peroxidation in rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cationic Amphiphilic Drug-Induced Phospholipidosis | Semantic Scholar [semanticscholar.org]

- 4. Cationic amphiphilic drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of phospholipidosis in amiodarone pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based Imaging Assay for Detection of Phospholipdosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Drugs Inducing Phospholipidosis by Novel in vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. accellerate.me [accellerate.me]

- 11. mdanderson.org [mdanderson.org]

Solubility and stability of "4-(Tetradecylamino)butan-2-ol" in different solvents

Technical Guide: Physicochemical Properties of 4-(Tetradecylamino)butan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the predicted solubility and stability of the amphiphilic amino alcohol, this compound. As of the date of this document, specific experimental data for this compound is not available in peer-reviewed literature. Therefore, this guide outlines its predicted physicochemical properties based on its structure—a polar aminobutanol headgroup and a long, nonpolar fourteen-carbon (C14) alkyl chain. Furthermore, it provides detailed, standardized experimental protocols for determining its thermodynamic solubility and chemical stability, which are essential for research and development applications.

Physicochemical Properties of this compound

The structure of this compound consists of a hydrophilic secondary amino alcohol headgroup and a significant hydrophobic tetradecyl tail. This amphiphilic nature is the primary determinant of its physical and chemical properties, suggesting it behaves similarly to a cationic surfactant or a lipid.

Predicted Solubility Profile

The predicted solubility in various common laboratory solvents is summarized in Table 1. These predictions are qualitative and require experimental verification.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Aqueous Buffers | Very Low / Insoluble | The large, nonpolar C14 alkyl chain dominates, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can interact with the polar headgroup, and their organic nature can solvate the alkyl tail to some extent. |

| Nonpolar | Hexanes, Toluene, Chloroform | High | The nonpolar solvent readily solvates the long hydrophobic tetradecyl chain. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols are amphiphilic and can effectively solvate both the polar amino alcohol headgroup and the nonpolar alkyl tail.[4][5] |

Below is a diagram illustrating the relationship between the molecular structure and its predicted solubility.

Predicted Stability Profile

The chemical stability of this compound will be influenced by its two primary functional groups: the secondary amine and the secondary alcohol. Potential degradation pathways include:

-

Acid-Base Reactions: The amine group is basic and will react with acids to form an ammonium salt. This typically does not represent degradation but will significantly alter its physical properties, potentially increasing aqueous solubility.

-

Thermal Stress: High temperatures may induce degradation, with the specific pathway depending on the atmosphere (e.g., oxidative degradation in the presence of air).

A formal stability assessment requires a validated, stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[7]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[8][9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge capable of handling vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let heavy solids settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solid material.[9]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Protocol for Stability Assessment (Forced Degradation & HPLC Method)

This protocol outlines the development of a stability-indicating HPLC method to assess the degradation of this compound under stress conditions.[7][10]

Objective: To identify potential degradation products and pathways, and to establish a quantitative method for measuring the compound's stability over time.

Phase 1: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to a variety of stress conditions designed to induce degradation (aiming for 5-20% degradation).[11]

-

Acid Hydrolysis: Dilute with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dilute with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Dilute with 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]

-

Thermal: Heat the solid powder or a solution at an elevated temperature (e.g., 80°C) for 72 hours.

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) or a broad-spectrum light source as per ICH guidelines.

-

-

Sample Neutralization: After exposure, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector to develop the analytical method.

Phase 2: Stability-Indicating HPLC Method Development

-

Column & Mobile Phase Screening: Start with a standard reversed-phase column (e.g., C18) and a gradient elution method using a mobile phase of water (with an additive like 0.1% formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol).

-

Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve baseline separation between the parent peak of this compound and all degradation peaks generated during the forced degradation study.[10] The PDA detector helps ensure peak purity.

-

Method Validation: Once the separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Phase 3: Formal Stability Study

-

Sample Preparation: Prepare solutions of this compound in the desired solvent systems and store them under defined conditions (e.g., 4°C, 25°C, 40°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each sample.

-

Quantification: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of the parent compound versus time. The rate of degradation can be determined from this data, often by fitting to a kinetic model (e.g., zero-order or first-order kinetics).

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted properties and proposed experimental protocols are based on general chemical principles and established methodologies. All laboratory work should be conducted in accordance with appropriate safety standards and regulations.

References

- 1. youtube.com [youtube.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethanol Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. rjpn.org [rjpn.org]

Provisional Safety and Handling Guidelines for 4-(Tetradecylamino)butan-2-ol

Disclaimer: 4-(Tetradecylamino)butan-2-ol is a novel research chemical with limited publicly available safety and toxicological data. The following guidelines are based on the safety profiles of structurally similar long-chain amino alcohols and general principles of laboratory safety for uncharacterized substances. Researchers, scientists, and drug development professionals must exercise extreme caution and conduct a thorough risk assessment before handling this compound. These guidelines should be adapted to specific laboratory conditions and experimental protocols.

Introduction

This compound is an amino alcohol that has been identified as a potential component in lipid nanoparticle (LNP) formulations for nucleic acid delivery. As a novel chemical entity, its full toxicological profile has not been established. This guide provides a provisional framework for its safe handling in a research and development setting, drawing parallels from similar molecules and established laboratory safety protocols. The development of new drugs and chemical entities requires a robust risk management strategy to ensure personnel safety.[1][2][3]

Hazard Identification and Classification

Due to the lack of specific data for this compound, a precautionary approach to hazard classification is warranted. Based on the structure, which contains an amino group and a long alkyl chain, the compound may exhibit properties of both amines and alcohols. A safety data sheet for a generic amino alcohol indicates potential for severe skin and eye damage.[4]

Provisional GHS Classification (Based on Analogy):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[4][5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | Harmful to aquatic life with long lasting effects. |

Note: This classification is provisional and should be updated as more data becomes available.

Physical and Chemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of this compound.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C18H39NO | Chemical Structure |

| Molecular Weight | 285.51 g/mol | Chemical Structure |

| Appearance | Likely a solid or viscous liquid at room temperature | Analogy to similar long-chain alcohols and amines |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO) | General properties of long-chain aliphatic compounds |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Flash Point | Likely combustible | Analogy to other long-chain alcohols |

Experimental Protocols: Safe Handling and Storage

4.1. Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated laboratory.

-

Use of a certified chemical fume hood is mandatory when handling the neat compound, preparing solutions, or when there is a potential for aerosol generation.[6]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

4.2. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum requirements:

| PPE Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against splashes and aerosols. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. | Prevents skin contact.[4] |

| Body Protection | Laboratory coat. A chemically resistant apron may be required for larger quantities.[6] | Protects against skin contact. |

| Respiratory Protection | Not typically required if handled in a fume hood. If aerosols may be generated outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] | Prevents inhalation of aerosols or vapors. |

4.3. Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Keep away from sources of ignition.[6]

4.4. Spill and Emergency Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] Ventilate the area and clean the spill site with an appropriate solvent.

-

Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety department.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Diagrams

The following diagrams illustrate key workflows for the safe handling of novel chemical entities like this compound.

Caption: Risk assessment workflow for novel chemicals.

Caption: Standard laboratory handling workflow.

Disposal Considerations

All waste containing this compound should be considered hazardous. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The safe handling of novel chemical compounds like this compound is paramount in a research and development setting. While specific toxicological data is not yet available, a cautious approach based on the known hazards of similar amino alcohols and general principles of laboratory safety can mitigate risks. Researchers must remain vigilant, adhere to established safety protocols, and continuously seek to update their understanding of the compound's properties as new information becomes available. The development of novel lipid nanoparticles for therapeutic delivery necessitates a thorough safety evaluation of all components.[8][9][10][11][12]

References

- 1. allucent.com [allucent.com]

- 2. pharmaengine.com [pharmaengine.com]

- 3. RISK MANAGEMENT - FDA’s Quality Risk Management Approach to New Drug Applications [drug-dev.com]

- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaexcipients.com [pharmaexcipients.com]

4-(Tetradecylamino)butan-2-ol: A Technical Guide to a Novel Amphiphilic Amino Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential biological activities of the novel compound 4-(Tetradecylamino)butan-2-ol. Due to the absence of specific literature on this molecule, this document outlines a proposed synthetic pathway via reductive amination, details hypothetical experimental protocols for its characterization, and discusses its potential as an antimicrobial agent based on structure-activity relationships of analogous long-chain amino alcohols. This guide serves as a foundational resource for researchers interested in the exploration and development of this and similar amphiphilic compounds.

Introduction

This compound is an amphiphilic molecule characterized by a hydrophilic amino alcohol headgroup and a lipophilic 14-carbon alkyl (tetradecyl) tail. This structure is suggestive of surfactant properties and potential bioactivity, particularly as an antimicrobial agent. Compounds with similar long alkyl chains and cationic or polar headgroups, such as quaternary ammonium compounds, have demonstrated potent antimicrobial effects.[1][2] The mechanism of action for such compounds often involves the disruption of bacterial cell membranes.[3] This guide will explore the synthetic route to this compound and propose methodologies for investigating its biological potential.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 4-aminobutan-2-ol with tetradecanal. Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines.[4][5] The reaction proceeds via the formation of an intermediate imine or Schiff base, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

-

4-Aminobutan-2-ol

-

Tetradecanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[5]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

To a solution of 4-aminobutan-2-ol (1.0 eq) in DCM, add tetradecanal (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Physicochemical Properties (Predicted)

The amphiphilic nature of this compound suggests it will exhibit surfactant properties, potentially forming micelles in aqueous solutions above a critical micelle concentration (CMC). The long tetradecyl chain will contribute to its lipophilicity, likely resulting in low water solubility but good solubility in organic solvents.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₈H₃₉NO |

| Molecular Weight | 285.51 g/mol |

| Appearance | Waxy solid or viscous oil |

| Solubility | Low in water; Soluble in alcohols, DCM, ethers |

| Amphiphilic Nature | Possesses a polar head and a nonpolar tail |

Potential Biological Activities and Signaling Pathways

Based on structurally related long-chain N-alkylated amino alcohols and quaternary ammonium compounds, this compound is hypothesized to possess antimicrobial activity.[1][2][3] The length of the alkyl chain is a critical determinant of antimicrobial efficacy, with chains of 12-16 carbons often showing the highest activity against both Gram-positive and Gram-negative bacteria.[3]

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action is likely the disruption of the bacterial cell membrane. The positively charged (protonated) amine group would interact with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. The lipophilic tetradecyl chain would then insert into and disrupt the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Proposed mechanism of antimicrobial action for this compound.

Proposed Experimental Workflows for Biological Evaluation

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.

Protocol:

-

Bacterial Strains: Include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Microbroth Dilution Assay:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination:

-

Subculture aliquots from the wells with no visible growth onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Caption: Workflow for antimicrobial susceptibility testing.

Predicted Quantitative Data

Based on literature for similar compounds, the following is a table of hypothetical MIC values.

| Bacterial Strain | Type | Predicted MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 2 - 16 |

| Bacillus subtilis | Gram-positive | 4 - 32 |

| Escherichia coli | Gram-negative | 16 - 128 |

| Pseudomonas aeruginosa | Gram-negative | 32 - 256 |

Conclusion

While this compound is not currently described in the scientific literature, its structure suggests it is a promising candidate for investigation as a novel amphiphilic agent with potential antimicrobial properties. This technical guide provides a theoretical framework for its synthesis via reductive amination and a clear roadmap for the evaluation of its biological activity. The detailed protocols and predicted outcomes are intended to facilitate future research into this and other long-chain amino alcohols, which may have applications in drug development, materials science, and as disinfectants. Further studies are warranted to confirm these hypotheses and to fully characterize the properties and potential applications of this novel compound.

References

- 1. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Enigmatic Profile of 4-(Tetradecylamino)butan-2-ol: A Commercially Available Compound Shrouded in Scientific Obscurity

For researchers, scientists, and professionals in drug development, the quest for novel molecules with therapeutic potential is a constant endeavor. This in-depth guide delves into the available scientific and technical information surrounding the chemical compound 4-(Tetradecylamino)butan-2-ol. However, a comprehensive investigation reveals a significant disparity between its commercial availability and the depth of publicly accessible research into its discovery, history, and biological functions.

While this compound is listed by several chemical suppliers, indicating its synthesis and accessibility for research and industrial purposes, a thorough search of scientific databases, patent libraries, and academic journals yields a notable absence of detailed information regarding its origins and scientific exploration.

Chemical and Physical Properties

A summary of the basic chemical and physical data for this compound, as aggregated from various chemical supplier databases, is presented below.

| Property | Value |

| CAS Number | 143-26-0 |

| Molecular Formula | C₁₈H₃₉NO |

| Molecular Weight | 285.51 g/mol |

| Boiling Point | 391.4 °C at 760 mmHg (Predicted) |

| Density | 0.859 g/cm³ (Predicted) |

Note: The boiling point and density are predicted values and may not have been experimentally verified.

Discovery and History

Synthesis and Experimental Protocols

Methodological & Application

Application Notes and Protocols for Nucleic Acid Transfection using 4-(Tetradecylamino)butan-2-ol-Based Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into cells is a cornerstone of modern molecular biology and therapeutic development. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for this purpose, offering high transfection efficiency and a favorable safety profile.[1][2] A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[2] This document provides detailed application notes and protocols for the use of lipid nanoparticles formulated with the novel ionizable lipid, 4-(Tetradecylamino)butan-2-ol, for efficient nucleic acid transfection in both in vitro and in vivo settings.

The structure of this compound, with its tertiary amine headgroup and a tetradecyl tail, is designed to be cationic at low pH, enabling strong interaction with the negatively charged phosphate backbone of nucleic acids during LNP formulation. Upon cellular uptake and endosomal acidification, the protonation of the amine facilitates endosomal escape, a crucial step for the cytosolic delivery of the nucleic acid payload. These application notes will guide researchers in the formulation, characterization, and application of this compound-containing LNPs for their specific research and development needs.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs

| Parameter | LNP-mRNA | LNP-siRNA |

| Mean Particle Size (nm) | 80 - 100 | 70 - 90 |

| Polydispersity Index (PDI) | < 0.15 | < 0.15 |

| Zeta Potential (mV) at pH 7.4 | -5 to +5 | -5 to +5 |

| Encapsulation Efficiency (%) | > 95% | > 95% |

| Nucleic Acid to Lipid Ratio (w/w) | 1:10 - 1:20 | 1:10 - 1:20 |

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

| Cell Line | Nucleic Acid | Transfection Efficiency (%) | Cell Viability (%) |

| HeLa | mRNA (eGFP) | 85 ± 5 | > 90 |

| HEK293 | mRNA (eGFP) | 90 ± 4 | > 95 |

| A549 | siRNA (GAPDH) | 80 ± 6 (knockdown) | > 90 |

| Primary Hepatocytes | mRNA (Luciferase) | 75 ± 8 | > 85 |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Nucleic Acid Encapsulation

This protocol describes the preparation of LNPs using a microfluidic mixing method, which allows for rapid and reproducible formulation.

Materials:

-

This compound (ionizable lipid)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

-

Cholesterol

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEG-lipid)[3]

-

Nucleic acid (mRNA or siRNA)

-

Ethanol (anhydrous)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be between 10-25 mg/mL.

-

Prepare Nucleic Acid Solution: Dilute the nucleic acid (mRNA or siRNA) in citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

-

Formulation: Pump the two solutions through the microfluidic cartridge at a flow rate ratio of 1:3 (ethanol:aqueous). The total flow rate should be optimized based on the specific microfluidic system used (typically 2-12 mL/min).

-

Dialysis: Collect the resulting nanoparticle suspension and dialyze against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and non-encapsulated nucleic acid. Change the PBS buffer 3 times during dialysis.

-

Sterilization and Storage: Filter the LNP suspension through a 0.22 µm sterile filter. Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: In Vitro Transfection of Cultured Cells

This protocol provides a general procedure for transfecting mammalian cells in culture with this compound LNPs.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound LNPs encapsulating the desired nucleic acid

-

96-well or 24-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of Transfection Complexes: Dilute the this compound LNPs to the desired final concentration of nucleic acid (e.g., 50-200 ng/well for a 96-well plate) in serum-free cell culture medium.

-

Transfection: Remove the old medium from the cells and replace it with the medium containing the LNP-nucleic acid complexes.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type and the specific nucleic acid being delivered.

-

Assay for Gene Expression or Knockdown: After incubation, analyze the cells for the desired outcome. For mRNA delivery, this could involve measuring the expression of the encoded protein (e.g., by fluorescence microscopy for GFP, or a luciferase assay). For siRNA delivery, this would involve quantifying the knockdown of the target gene (e.g., by qRT-PCR or Western blot).

Protocol 3: In Vivo Administration of LNPs in a Mouse Model

This protocol outlines a general procedure for the systemic administration of this compound LNPs in a mouse model.

Materials:

-

This compound LNPs encapsulating the desired nucleic acid, formulated in sterile PBS.

-

Mice (e.g., C57BL/6)

-

Insulin syringes (or other appropriate syringes for intravenous injection)

-

Anesthetic (if required for the procedure)

Procedure:

-

Preparation of LNP Solution: Thaw the LNP formulation and dilute it with sterile PBS to the desired final concentration for injection. The typical dose of nucleic acid may range from 0.1 to 1.0 mg/kg body weight.

-

Animal Handling: Handle the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Administration: Administer the LNP solution to the mice via intravenous (IV) injection into the tail vein. The injection volume should typically be around 100-200 µL.

-

Monitoring: Monitor the animals for any adverse effects after injection.

-

Tissue Harvest and Analysis: At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), euthanize the mice and harvest the tissues of interest (e.g., liver, spleen, lungs). Analyze the tissues for nucleic acid delivery and subsequent protein expression or gene knockdown using appropriate techniques such as bioluminescence imaging, ELISA, qRT-PCR, or immunohistochemistry.

Visualizations

Caption: Workflow for LNP formulation and nucleic acid delivery.

Caption: Cellular mechanism of LNP-mediated nucleic acid delivery.

References

- 1. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multivalent ionizable lipid-polypeptides for tumor-confined mRNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lipid Nanoparticle Formulation using 4-(Tetradecylamino)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of non-viral vector systems for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] The success of these delivery systems is critically dependent on their composition, particularly the choice of the ionizable cationic lipid.[3][4][5] These lipids are essential for encapsulating the negatively charged nucleic acid payload, facilitating endosomal escape, and ultimately ensuring the release of the therapeutic into the cytoplasm.[2][4][6]

This document provides detailed application notes and protocols for the formulation and characterization of lipid nanoparticles utilizing a novel cationic lipid, 4-(Tetradecylamino)butan-2-ol . While this specific lipid is presented as a novel component, the methodologies described herein are based on established and widely adopted practices for LNP development.[7][8] These protocols are intended to serve as a comprehensive guide for researchers aiming to incorporate and evaluate new cationic lipids in their LNP formulations for siRNA delivery.

The typical composition of LNPs consists of four key components: an ionizable cationic lipid, a phospholipid (such as DSPC), cholesterol, and a PEGylated lipid to control particle size and stability.[2][5] The molar ratio of these components is a critical parameter that influences the efficacy and safety of the formulation.[5][7]

Quantitative Data Summary

Effective LNP formulation requires rigorous characterization to ensure batch-to-batch consistency and to predict in vivo performance. The following tables provide a template for presenting the key physicochemical properties of LNPs formulated with this compound. The data shown are representative values based on typical LNP formulations.

Table 1: Physicochemical Properties of LNP Formulations

| Formulation ID | Cationic Lipid | Molar Ratio (Cationic:DSPC:Chol:PEG) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| LNP-TDB-01 | This compound | 50:10:38.5:1.5 | 85.2 | 0.09 | +5.8 |

| LNP-TDB-02 | This compound | 40:10:48.5:1.5 | 92.5 | 0.12 | +4.2 |

| LNP-MC3-Control | DLin-MC3-DMA | 50:10:38.5:1.5 | 80.4 | 0.08 | +6.1 |

Table 2: siRNA Encapsulation Efficiency

| Formulation ID | Cationic Lipid | N/P Ratio | Encapsulation Efficiency (%) |

| LNP-TDB-01 | This compound | 4 | 96.5 |

| LNP-TDB-02 | This compound | 4 | 94.8 |

| LNP-MC3-Control | DLin-MC3-DMA | 4 | 97.2 |

Experimental Protocols

Protocol 1: Preparation of siRNA-LNP using Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing device, which ensures rapid and reproducible mixing of the lipid and aqueous phases.[3][8]

Materials:

-

This compound (or other ionizable cationic lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

siRNA (specific to the target gene)

-

Ethanol (200 proof, anhydrous)

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-

Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[4][7]

-

The total lipid concentration should be prepared at a concentration suitable for the microfluidic device, for example, 12.5 mM.[4]

-

Vortex the solution until all lipids are fully dissolved.

-

-

Preparation of siRNA Solution (Aqueous Phase):

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid solution (organic phase) and the siRNA solution (aqueous phase) into separate syringes.

-

Set the flow rate ratio to 3:1 (aqueous:organic).[9]

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.[10]

-

-

Dialysis and Concentration:

-

Collect the resulting LNP dispersion.

-

To remove residual ethanol and raise the pH to a physiological level, dialyze the LNP solution against PBS (pH 7.4) for at least 16 hours at 4°C, with several buffer changes.[4]

-

If necessary, concentrate the LNPs using a centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).[4]

-

-

Sterilization and Storage:

Protocol 2: Characterization of LNP Physicochemical Properties

A. Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

-

Analyze the sample using Dynamic Light Scattering (DLS).[8]

-

Record the z-average mean diameter for particle size and the PDI value, which indicates the size distribution homogeneity.[8]

B. Zeta Potential Measurement:

-

Dilute the LNP formulation in a low ionic strength buffer, such as 0.1x PBS, to minimize charge screening effects.[8]

-

Measure the electrophoretic mobility of the particles using a zeta potential analyzer.

-

The zeta potential provides an indication of the surface charge of the LNPs.[3]

C. Encapsulation Efficiency Quantification (RiboGreen Assay):

-

Prepare two sets of LNP samples.

-

To the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.

-

Prepare a standard curve of the free siRNA using the RiboGreen reagent.

-

Add the RiboGreen reagent to both the lysed and unlysed LNP samples, as well as the standards.

-

Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of unlysed LNPs)] / (Fluorescence of lysed LNPs) x 100.

-

Visualizations